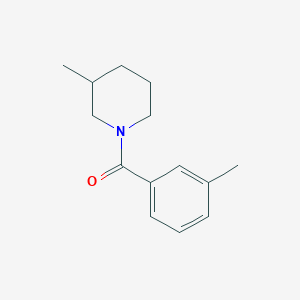

3-Methyl-1-(3-methylbenzoyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

(3-methylphenyl)-(3-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C14H19NO/c1-11-5-3-7-13(9-11)14(16)15-8-4-6-12(2)10-15/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |

InChI Key |

SRHJVQDFOIXHFI-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=O)C2=CC=CC(=C2)C |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1 3 Methylbenzoyl Piperidine and Analogues

Retrosynthetic Analysis of the 3-Methyl-1-(3-methylbenzoyl)piperidine Scaffold

A retrosynthetic analysis of this compound simplifies the synthetic challenge by disconnecting the molecule at its most chemically logical points. The most apparent disconnection is at the amide bond, which is formed between a secondary amine and a carboxylic acid derivative. This C-N bond cleavage reveals the two primary building blocks: 3-methylpiperidine (B147322) and a 3-methylbenzoyl synthon, typically 3-methylbenzoic acid or its more reactive acyl chloride derivative.

The synthesis of the 3-methylbenzoyl portion is straightforward, starting from commercially available 3-methylbenzoic acid. The main synthetic challenge lies in the preparation of the 3-methylpiperidine ring with appropriate stereochemical control, as it contains a chiral center. Therefore, subsequent retrosynthetic analysis focuses on the synthesis of 3-methylpiperidine, which can be envisioned as arising from the reduction of 3-methylpyridine (B133936) (3-picoline). This approach leverages a simple, commercially available aromatic precursor to generate the more complex saturated heterocyclic ring. nih.gov

Established Synthetic Routes to Piperidine (B6355638) Derivatives

The synthesis of substituted piperidines is a well-developed field in organic chemistry, driven by their prevalence in natural products and pharmaceuticals. researchgate.netnih.gov Methods range from the functionalization of existing piperidine rings to the de novo construction of the ring itself.

The catalytic hydrogenation of the corresponding pyridine (B92270) is one of the most direct methods for preparing piperidine derivatives. researchgate.net This powerful transformation provides direct access to the saturated heterocycle, often in high yields. nih.govresearchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for achieving high conversion and controlling diastereoselectivity when multiple stereocenters are formed.

For the synthesis of substituted piperidines, platinum and palladium catalysts are commonly employed. nih.govnih.gov Research has shown that using platinum(IV) oxide (PtO₂) with a hydrogen balloon in acetic acid is a simple and general method for reducing various methyl-substituted pyridines to their corresponding cis-piperidines in good to excellent yields. nih.gov This method avoids the need for high-pressure reactors or specialized equipment. nih.gov For instance, the hydrogenation of various methyl-substituted pyridines using 10 mol% PtO₂ consistently yields the cis diastereomer as the major product. nih.gov

In some cases, the choice of catalyst can influence the diastereomeric outcome. For example, the hydrogenation of 3,5-disubstituted pyridine using 10% Pd/C was found to preferentially form the trans-isomer, while PtO₂ favored the cis-product, although selectivity can be dependent on specific reaction conditions such as temperature and pressure. nih.gov

Table 1: Selected Examples of Pyridine Hydrogenation to cis-Piperidines

| Starting Pyridine | Catalyst | Conditions | Product | Yield | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|---|---|

| Methyl 3-methylpyridine-2-carboxylate | 10 mol% PtO₂ | H₂ (balloon), AcOH, rt, 16 h | cis-Methyl 3-methylpiperidine-2-carboxylate | 82% | >95:5 | nih.gov |

| Methyl 5-methylpyridine-2-carboxylate | 10 mol% PtO₂ | H₂ (balloon), AcOH, rt, 16 h | cis-Methyl 5-methylpiperidine-2-carboxylate | 90% | >95:5 | nih.gov |

Note: The table presents data for analogous substituted pyridines to illustrate the general strategy.

Once a specific diastereomer of a substituted piperidine is obtained, often the cis isomer via hydrogenation, it can be converted to its more thermodynamically stable trans epimer. nih.gov This process, known as epimerisation, is typically base-mediated and relies on the conformational preferences of the piperidine ring. The choice of the nitrogen protecting group (e.g., N-benzyl or N-Boc) is critical for controlling the equilibrium. nih.gov

For a 2,3-disubstituted piperidine, the trans isomer, with both substituents in equatorial positions, is generally more stable than the cis isomer, where one substituent must be axial. nih.gov By treating the cis isomer with a base, the proton at the chiral carbon alpha to the ester can be removed, and subsequent reprotonation leads to the formation of the thermodynamically favored trans product. nih.gov An N-benzyl group is effective for driving the epimerisation of 2,3- and 2,5-disubstituted piperidines to their trans forms. nih.gov

An alternative and powerful strategy for the diastereoselective synthesis of substituted piperidines is the α-lithiation and trapping of N-Boc protected piperidines. nih.govwhiterose.ac.uk This method, pioneered by Beak, allows for the direct functionalization of the piperidine ring at the C2 position. The reaction involves deprotonation of the N-Boc piperidine using a strong base, typically sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand like TMEDA (tetramethylethylenediamine), followed by quenching the resulting organolithium species with an electrophile. nih.govwhiterose.ac.uk

This technique has been successfully applied to the synthesis of trans-2,5-disubstituted piperidines starting from N-Boc-3-methylpiperidine. nih.govwhiterose.ac.uk In this case, the 3-methyl group is expected to occupy an equatorial position in the lowest energy conformation to avoid unfavorable 1,3-diaxial interactions. Subsequent lithiation is directed to the equatorial position at C2, and trapping with an electrophile like carbon dioxide delivers the trans-disubstituted product. nih.govwhiterose.ac.uk

Table 2: Diastereoselective Synthesis via Lithiation-Trapping of N-Boc-3-methylpiperidine

| Substrate | Reagents | Electrophile | Intermediate Product | Diastereomeric Ratio (dr) | Yield | Ref |

|---|

Organometallic reagents, particularly Grignard reagents, offer versatile pathways for constructing and functionalizing piperidine rings. nih.gov One common strategy involves the addition of a Grignard reagent to a piperidone derivative. For example, the synthesis of 3-phenylpiperidine, a precursor to the drug Niraparib, can be achieved via a Grignard reaction between a phenylmagnesium halide and N-protected 3-piperidone. google.com This is followed by dehydration and reduction to yield the final product. google.com

Another powerful approach for synthesizing benzoylpiperidines involves the Weinreb–Nahm ketone synthesis. nih.gov In this method, a suitable organometallic reagent, such as an arylmagnesium bromide, is added to an N-protected piperidine-4-carboxamide (Weinreb amide). This reaction cleanly affords the corresponding ketone, such as a 4-benzoylpiperidine derivative, and avoids over-addition to form a tertiary alcohol. nih.gov This strategy could be adapted by starting with a 3-methylpiperidine-derived Weinreb amide to install the 3-methylbenzoyl group.

Furthermore, Grignard reagents can react with pyridine N-oxides to introduce alkyl or aryl substituents onto the ring, providing a route to highly substituted pyridines which can then be reduced to the corresponding piperidines. nih.gov

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by the acylation of 3-methylpiperidine with a derivative of 3-methylbenzoic acid.

The most common and direct method is the Schotten-Baumann reaction, which involves reacting the amine (3-methylpiperidine) with an acyl chloride (3-methylbenzoyl chloride). fishersci.co.ukyoutube.com The reaction is generally performed in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide, to neutralize the HCl byproduct and drive the reaction to completion. fishersci.co.uk Acyl chlorides are highly reactive and can acylate even unreactive amines effectively. youtube.com

Alternatively, modern peptide coupling reagents can be used to form the amide bond directly from the carboxylic acid (3-methylbenzoic acid) and the amine, avoiding the need to first prepare the acyl chloride. fishersci.co.uk Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.uknih.gov These methods are known for their mild conditions and high yields, although they are often more expensive than the traditional acyl chloride route. rsu.ac.th

Asymmetric Synthesis and Stereochemical Control for this compound Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of asymmetric synthetic routes to control the three-dimensional arrangement of atoms in analogues of this compound is of paramount importance. Research has focused on various strategies to achieve high diastereoselectivity and enantioselectivity in the synthesis of substituted piperidines.

One notable approach involves the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, a key pharmaceutical intermediate. nih.gov This method starts from commercially available D-phenylglycinol and delta-valerolactone. nih.gov The stereochemical outcome of the methylation at the 3-position is highly dependent on the reaction conditions, particularly the presence or absence of a protecting group on a pendant hydroxyl group. nih.gov When the hydroxyl group is unprotected, alkylation with s-BuLi can proceed with high diastereomeric excess (de), yielding a single isomer. nih.gov In contrast, protection of the hydroxyl group leads to a change in the diastereomeric ratio. nih.gov

Another powerful strategy for achieving stereochemical control is the diastereoselective synthesis of substituted piperidines through cyclization reactions. For instance, an iron(III) chloride-catalyzed cyclization of ζ-amino allylic acetates provides a highly diastereoselective route to cis-2,6-disubstituted piperidines. prepchem.com The high selectivity is attributed to a thermodynamic epimerization of the initially formed product mixture to the more stable cis-isomer. prepchem.com

Furthermore, the synthesis of specific diastereomers of methyl-substituted pipecolinates, which are closely related to 3-methylpiperidine, has been systematically explored. lookchem.com This work demonstrates that cis-piperidines can be accessed through the hydrogenation of pyridine precursors. lookchem.com These cis-isomers can then be converted to their trans-diastereoisomers via base-mediated epimerization. lookchem.com For isomers that are difficult to obtain through epimerization, diastereoselective lithiation and trapping of N-Boc protected 3-methylpiperidine can be employed to furnish the desired trans-product. researchgate.net

The following table summarizes selected asymmetric and stereoselective synthetic methods for piperidine analogues.

| Starting Material | Key Reagents/Catalyst | Product | Key Outcome | Reference |

|---|---|---|---|---|

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | s-BuLi, MeI | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | High diastereomeric excess (>99% de) | nih.gov |

| N-protected ζ-amino allylic acetates | FeCl₃·6H₂O | cis-2,6-disubstituted piperidines | High diastereoselectivity for the cis-isomer | prepchem.com |

| N-Boc-3-methylpiperidine | s-BuLi, TMEDA, CO₂ | trans-N-Boc-5-methylpipecolic acid derivative | Diastereoselective lithiation/trapping | researchgate.net |

| Disubstituted Pyridines | H₂, Pd/C or PtO₂ | cis-methyl substituted pipecolinates | Diastereoselective hydrogenation | lookchem.com |

Environmentally Benign Synthetic Approaches for Piperidine Compounds

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly or "green" methodologies. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. Several green synthetic strategies are applicable to the synthesis of piperidine compounds, including analogs of this compound.

A key transformation in the synthesis of the target compound is the acylation of the piperidine nitrogen. Traditional acylation methods often use acyl chlorides, which can generate corrosive HCl as a byproduct. fishersci.co.uk Environmentally benign alternatives focus on catalyst-free conditions or the use of more sustainable catalysts. For example, the N-acylation of amines has been achieved under catalyst-free conditions, which simplifies the reaction and work-up procedures. orientjchem.org Another approach involves the use of non-toxic catalysts, such as iron, for cyclization reactions that form the piperidine ring. prepchem.comhumanjournals.com

Water-initiated processes represent another avenue for green piperidine synthesis. humanjournals.com The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. One-pot, multi-component reactions are particularly well-suited for green chemistry principles as they can significantly reduce the number of synthetic steps and purification procedures. whiterose.ac.uk For instance, a one-pot, five-component synthesis of highly functionalized piperidines has been developed using acetic acid as the reaction medium, which can sometimes act as both the solvent and catalyst. whiterose.ac.uk

The following table highlights some environmentally benign synthetic approaches for piperidine and related compounds.

| Reaction Type | Green Approach | Key Features | Reference |

|---|---|---|---|

| N-Acylation | Catalyst-free conditions | Avoids potentially toxic metal catalysts and simplifies purification. | orientjchem.org |

| Cyclization | Iron catalysis | Utilizes an inexpensive and non-toxic metal catalyst. | prepchem.com |

| Multi-component Reaction | One-pot synthesis in acetic acid | Reduces steps and waste, uses a greener solvent/catalyst system. | whiterose.ac.uk |

| Reductive Amination | Synthesis from bio-based furfural | Utilizes a renewable feedstock to produce piperidines. | nih.gov |

Exploration of Synthetic Accessibility to Diverse 3-D Fragment Architectures

In the field of fragment-based drug discovery (FBDD), there is a growing interest in moving away from flat, two-dimensional molecules towards more complex, three-dimensional (3D) structures. google.com Piperidine scaffolds are excellent starting points for the creation of diverse 3D fragments due to their inherent non-planar chair conformations. The synthesis of analogs of this compound with varied substitution patterns can lead to a wide range of molecular shapes.

A systematic approach to exploring this 3D chemical space involves the synthesis of a comprehensive set of isomers of a substituted piperidine core. lookchem.comgoogle.com For example, the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates has been reported. lookchem.com By employing methods such as pyridine hydrogenation, base-mediated epimerization, and diastereoselective lithiation, a library of building blocks with distinct 3D shapes can be generated. lookchem.com The resulting fragments can then be analyzed computationally, for instance by using principal moments of inertia (PMI) plots, to assess their three-dimensionality. lookchem.comgoogle.com

The design of these fragment libraries often incorporates synthetic handles that allow for further elaboration, enabling the exploration of structure-activity relationships during a drug discovery campaign. google.com A workflow for the design and synthesis of 56 shape-diverse 3D fragments based on disubstituted pyrrolidine (B122466) and piperidine cores has been described. google.comgoogle.com This process involves computational assessment of shape and conformational diversity prior to synthesis to ensure that the targeted fragments occupy under-represented areas of 3D fragment space. google.com

The following table provides examples of synthetic strategies for generating diverse 3-D piperidine-based fragments.

| Synthetic Strategy | Core Scaffold | Key Methodologies | Outcome | Reference |

|---|---|---|---|---|

| Systematic Isomer Synthesis | Methyl substituted pipecolinates | Pyridine hydrogenation, epimerization, diastereoselective lithiation | Generation of 20 distinct regio- and diastereoisomers with diverse 3D shapes. | lookchem.com |

| Computationally-Guided Synthesis | Disubstituted piperidines | PMI analysis to select targets, synthesis of fragments with desired 3D conformations. | A collection of 56 shape-diverse 3D fragments for FBDD. | google.com |

| Regio- and Diastereoselective Functionalization | Tetrahydropyridines | Diastereoselective epoxidation and regioselective ring-opening | Access to densely substituted, oxygenated piperidines with high stereocontrol. | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methyl 1 3 Methylbenzoyl Piperidine

Spectroscopic Analysis for Molecular Structure Confirmation

The molecular structure of 3-methyl-1-(3-methylbenzoyl)piperidine is composed of a 3-methylpiperidine (B147322) ring linked via a tertiary amide bond to a 3-methylbenzoyl group. Spectroscopic analysis is essential for confirming this connectivity and determining the compound's detailed structural features.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. The presence of the amide bond introduces a significant rotational barrier around the C(O)-N bond, leading to complex and informative spectra. This restricted rotation makes the two faces of the piperidine (B6355638) ring diastereotopic, rendering the axial and equatorial protons on each piperidine methylene (B1212753) group chemically distinct.

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region would feature signals for the four protons on the 3-methylbenzoyl ring. The piperidine ring protons would appear as a series of complex, overlapping multiplets in the aliphatic region, a consequence of the rigid, non-symmetrical nature of the acylated ring. Two sharp singlets corresponding to the two methyl groups (one on the piperidine ring and one on the benzoyl ring) would also be present.

¹³C NMR: The carbon NMR spectrum would provide key structural information. The amide carbonyl carbon is expected to resonate at approximately 170 ppm. The aromatic carbons of the 3-methylbenzoyl group would appear between 125-140 ppm. The piperidine ring carbons are predicted to have distinct chemical shifts due to the influence of the N-acyl group and the 3-methyl substituent. researchgate.net The two methyl carbons would also be clearly visible.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be crucial for establishing proton-proton coupling networks within the piperidine ring and the aromatic system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to definitively assign each proton to its corresponding carbon and to confirm the connectivity across the amide bond, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification / Analog Data |

| Amide Carbonyl (C=O) | - | ~170 | Typical for tertiary amides. nih.gov |

| Aromatic Carbons (C-Ar) | - | 125 - 139 | Based on data for 1-(3-methylbenzyl)piperidine (B7883396) and other benzoyl compounds. rsc.org |

| Aromatic Protons (H-Ar) | 7.10 - 7.40 (m) | - | Characteristic region for substituted benzene (B151609) rings. rsc.org |

| Piperidine C2/C6 | 3.0 - 4.5 (broad m) | ~45 - 55 | N-acylation deshields these carbons. Restricted rotation leads to broad signals and non-equivalence. researchgate.netacs.org |

| Piperidine C3/C5 | 1.5 - 2.5 (m) | ~25 - 35 | Complex multiplets due to axial/equatorial splitting and coupling. |

| Piperidine C4 | 1.5 - 1.9 (m) | ~24 | Based on data for substituted piperidines. acs.org |

| Piperidine C3-CH₃ | 0.9 - 1.0 (d) | ~19 - 22 | Typical range for a methyl group on a cyclohexane-like ring. chemicalbook.com |

| Benzoyl C-CH₃ | 2.3 - 2.4 (s) | ~21 | Typical range for a tolyl methyl group. rsc.org |

| Note: These are predicted values based on data from analogous structures. The exact chemical shifts can vary based on solvent and experimental conditions. |

Vibrational spectroscopy provides confirmation of the functional groups present in the molecule.

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the amide C=O stretching vibration (the Amide I band). For a tertiary amide like this compound, this band is expected in the range of 1630–1660 cm⁻¹. Other key absorptions include C-H stretching vibrations for the aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) portions of the molecule, and the C-N stretching vibration around 1270 cm⁻¹. globalresearchonline.net

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. Aromatic ring stretching vibrations (C=C) are typically strong in Raman spectra, appearing in the 1580-1610 cm⁻¹ region. The symmetric C-H stretching of the methyl groups would also be prominent.

Table 2: Predicted Principal Vibrational Frequencies for this compound *

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | FT-IR, Raman | Medium |

| 2950 - 2850 | Aliphatic C-H Stretch | FT-IR, Raman | Strong |

| 1660 - 1630 | Amide C=O Stretch (Amide I) | FT-IR | Strong |

| 1610 - 1580 | Aromatic C=C Stretch | FT-IR, Raman | Medium-Strong |

| 1470 - 1430 | CH₂ Scissoring | FT-IR | Medium |

| ~1270 | Amide C-N Stretch | FT-IR | Medium-Strong |

| Note: Predicted values based on characteristic group frequencies for amides and substituted piperidines. researchgate.netresearchgate.netnih.gov |

Mass spectrometry is used to determine the molecular weight and gain insight into the molecular structure through fragmentation analysis. For this compound (formula C₁₄H₁₉NO), the exact mass of the molecular ion [M]⁺• would be 217.1467 g/mol .

The most characteristic fragmentation pathway for N-acyl amides is α-cleavage at the carbonyl group. This would lead to two primary fragment ions:

The 3-methylbenzoyl cation at m/z 119.

A fragment corresponding to the 3-methylpiperidine moiety. Cleavage could result in the iminium cation at m/z 98.

These fragments are diagnostic for the two constituent parts of the molecule. libretexts.orgresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound *

| m/z Value | Proposed Fragment Ion | Notes |

| 217 | [C₁₄H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₈H₇O]⁺ | 3-methylbenzoyl cation (likely base peak) |

| 98 | [C₆H₁₂N]⁺ | 3-methyl-1-piperidyl iminium cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, from the benzoyl fragment |

| Note: Predicted fragmentation based on established patterns for N-acyl amines. libretexts.orgscielo.br |

The UV-Vis spectrum of the molecule is primarily determined by the 3-methylbenzoyl chromophore. The piperidine ring itself is transparent in the near-UV region. The spectrum is expected to show strong absorptions corresponding to π→π* transitions of the aromatic ring and the carbonyl group, likely below 250 nm. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group may also be observed. researchgate.netresearchgate.net Studies on similar benzamides show a primary absorption maximum around 220-230 nm. researchgate.netreddit.com

X-ray Crystallography for Solid-State Structure Determination

A search of publicly available crystallographic databases reveals no specific crystal structure determination for this compound. However, based on extensive studies of related N-acylpiperidines and substituted cyclohexanes, the solid-state structure can be confidently predicted. nih.govacs.orgmdpi.com

The piperidine ring is expected to adopt a stable chair conformation . The 3-methyl substituent would preferentially occupy an equatorial position to minimize unfavorable 1,3-diaxial steric interactions. rsc.org The geometry around the amide nitrogen atom would be nearly planar due to resonance, and the plane of the benzoyl group would be oriented relative to the piperidine ring to minimize steric hindrance.

Table 4: Hypothetical Crystallographic Data for this compound *

| Parameter | Predicted Value | Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. mdpi.comed.ac.uk |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric/non-centrosymmetric space groups. |

| a (Å) | 8 - 12 | Typical cell dimensions for a molecule of this size. researchgate.net |

| b (Å) | 10 - 15 | |

| c (Å) | 12 - 20 | |

| β (°) | 95 - 105 | For monoclinic system. |

| Z (molecules/cell) | 4 | A common value for these space groups. |

| Note: This table is predictive and serves as an example of expected crystallographic parameters based on similar known structures. mdpi.comresearchgate.net |

Conformational Analysis through Integrated Spectroscopic and Crystallographic Data

The conformational behavior of this compound is governed by two main factors: the ring inversion of the piperidine moiety and the restricted rotation around the C(O)-N amide bond.

Piperidine Ring Conformation : The piperidine ring exists predominantly in a chair conformation. The energy barrier for ring inversion is relatively low, but the presence of the 3-methyl group introduces a strong preference for the conformer where this group is equatorial. rsc.org This minimizes steric strain, making the equatorial-methyl conformer the most populated state in solution and the expected conformation in the solid state.

Integration of spectroscopic data provides a comprehensive picture. Variable-temperature NMR studies could be used to determine the energy barrier for amide bond rotation by observing the coalescence of the signals for the non-equivalent protons at C2 and C6. The precise frequency of the Amide I band in the FT-IR spectrum can also provide clues about the planarity and electronic environment of the amide bond. nih.gov While X-ray data is not available, a crystallographic study would provide a definitive snapshot of the lowest energy conformation in the solid state, confirming the piperidine chair, the equatorial methyl group, and the specific rotational angle of the 3-methylbenzoyl group.

Semi-Automated Software Applications in Structural Elucidation Processes

The structural elucidation of novel or complex organic molecules, such as this compound, has been significantly advanced by the advent of semi-automated software applications. These tools, often referred to as Computer-Assisted Structure Elucidation (CASE) systems, integrate various spectroscopic data to generate and rank potential chemical structures, thereby reducing ambiguity and accelerating the identification process. mdpi.comnih.gov

The fundamental principle of CASE software is to utilize experimental data, primarily from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a molecular formula, to derive possible structural isomers. mdpi.comnih.gov Modern CASE systems are sophisticated platforms that can handle a variety of analytical data, including Mass Spectrometry (MS), infrared (IR) spectroscopy, and UV-Vis spectroscopy, to provide a comprehensive analysis. acdlabs.comnmrwiki.org

The workflow in a typical CASE software, such as the commercially available ACD/Structure Elucidator or the open-source system Sherlock, begins with the input of experimental data. mdpi.comacdlabs.com For a compound like this compound, this would include the molecular formula (C₁₄H₁₉NO) and detailed NMR data.

Table 1: Illustrative Input Data for CASE Software Analysis of this compound

| Data Type | Information Provided | Relevance to Structure Elucidation |

| Molecular Formula | C₁₄H₁₉NO | Establishes the elemental composition and the degree of unsaturation. |

| ¹H NMR | Chemical shifts, coupling constants, and integration | Provides information about the number and types of protons and their neighboring atoms. nih.gov |

| ¹³C NMR | Chemical shifts of carbon atoms | Indicates the number and electronic environment of carbon atoms in the molecule. nih.gov |

| DEPT | (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY | (Correlation Spectroscopy) | Shows correlations between coupled protons, typically separated by two or three bonds. mdpi.com |

| HSQC | (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbon atoms. mdpi.com |

| HMBC | (Heteronuclear Multiple Bond Correlation) | Reveals correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton. mdpi.com |

Once the data is imported, the software generates a Molecular Connectivity Diagram (MCD) which displays fragments and their connections based on the correlation data. acdlabs.comrsc.org The user can review and edit this diagram based on chemical knowledge. acdlabs.com The system then generates all possible structures that are consistent with the provided spectroscopic data and constraints. mdpi.comrsc.org

A key feature of advanced CASE systems is the ability to rank the generated candidate structures. This is often achieved by predicting the NMR spectra for each candidate and comparing them against the experimental data. nih.govnih.gov The structure with the best fit, typically determined by the lowest deviation between predicted and experimental spectra, is proposed as the most probable structure. nih.gov For instance, the ACD/Structure Elucidator utilizes algorithms based on fragment libraries and HOSE (Hierarchical Organization of Spherical Environments) codes to predict ¹³C NMR chemical shifts with high accuracy. nih.gov

Furthermore, some software incorporates Density Functional Theory (DFT) calculations to refine geometries and predict NMR chemical shifts with even greater precision, which is particularly useful for distinguishing between stereoisomers or conformationally flexible molecules like piperidine derivatives. nih.gov The conformational preferences of substituted piperidines, such as the equatorial or axial orientation of the methyl group, can be predicted and correlated with NMR data, specifically coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations. nih.gov Research on related N-substituted piperazines has demonstrated the use of dynamic NMR and computational methods to understand the conformational barriers, information that can be leveraged by advanced CASE software. beilstein-journals.org

The application of these semi-automated tools significantly enhances the reliability of structural assignments. In numerous documented cases, CASE software has been instrumental in revising previously misidentified structures of complex natural products, a task that would have otherwise required laborious total synthesis for confirmation. nih.gov The ability to statistically analyze spectral databases and predict the likelihood of certain structural motifs further aids the elucidation process. mdpi.com

In the context of this compound, while specific research detailing its elucidation using a particular CASE software is not prevalent, the extensive studies on related substituted piperidines provide a clear framework for how such an analysis would proceed. nih.govnih.gov The combination of 2D NMR data to establish the connectivity of the 3-methylpiperidine and 3-methylbenzoyl fragments, coupled with the predictive power of the software, would lead to an unambiguous structural assignment.

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 1 3 Methylbenzoyl Piperidine

Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating the molecular properties of "3-Methyl-1-(3-methylbenzoyl)piperidine" at the atomic level. Through the application of quantum chemical calculations, a detailed understanding of its electronic structure, stability, and reactivity can be achieved.

The electronic structure of this compound can be meticulously investigated using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. nih.gov These computational approaches are fundamental in optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. bohrium.com

The HF method, a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. While it provides a valuable starting point, it does not fully account for electron correlation. nih.gov In contrast, DFT methods, particularly those employing hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), offer a more effective balance between accuracy and computational cost by incorporating a degree of electron correlation. researchgate.net

For a molecule like this compound, calculations are typically performed using a basis set such as 6-311G(d,p) or 6-31G(d,p). These basis sets define the set of mathematical functions used to build the molecular orbitals. The geometry is optimized by finding the minimum energy on the potential energy surface, which corresponds to the equilibrium structure of the molecule. This optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.netnih.gov Studies on similar piperidine (B6355638) derivatives have shown that while both methods can reproduce molecular geometries well, DFT/B3LYP often provides better results for vibrational frequencies compared to HF. bohrium.com

Table 1: Illustrative Optimized Geometrical Parameters This table presents a hypothetical comparison of selected bond lengths and angles for this compound, as would be calculated by HF and DFT methods.

| Parameter | HF/6-31G(d,p) | DFT (B3LYP)/6-31G(d,p) |

|---|---|---|

| C=O Bond Length (Å) | 1.215 | 1.240 |

| C-N (Amide) Bond Length (Å) | 1.380 | 1.395 |

| C-N-C (Piperidine) Bond Angle (°) | 114.5 | 115.2 |

| O=C-N Bond Angle (°) | 121.0 | 121.5 |

Quantum chemical calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. bohrium.com These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and torsional motions.

The calculated frequencies are often systematically higher than those observed experimentally due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net To improve agreement with experimental data, the computed frequencies are typically scaled using empirical scale factors. nih.gov The scaled theoretical wavenumbers can then be correlated with bands in the experimental FT-IR and FT-Raman spectra. This correlation allows for a detailed and reliable assignment of the observed spectral bands to specific molecular motions. researchgate.net For instance, the characteristic C=O stretching frequency of the benzoyl group, and the various C-H and C-N stretching and bending modes of the piperidine and methyl groups can be precisely identified. researchgate.net

Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table provides a hypothetical assignment of major vibrational bands for this compound.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Hypothetical Experimental FT-IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3065 | 3068 | ν(C-H) |

| Aliphatic C-H Stretch | 2940 | 2945 | νas(CH₂) |

| C=O Stretch | 1645 | 1650 | ν(C=O) |

| Aromatic C=C Stretch | 1600 | 1605 | ν(C=C) |

| CH₂ Bend (Scissoring) | 1455 | 1458 | δ(CH₂) |

| C-N Stretch | 1230 | 1235 | ν(C-N) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzoyl group and the nitrogen atom, while the LUMO would be distributed over the aromatic ring and the carbonyl group. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Properties This table shows plausible calculated energy values for the frontier orbitals of this compound.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.25 |

| LUMO Energy (ELUMO) | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.40 |

The structural flexibility of this compound arises from the conformational freedom of the piperidine ring and the rotation around the C-N amide bond. The piperidine ring can adopt several conformations, most notably the chair and boat forms. For substituted piperidines, the chair conformation is typically the most stable. whiterose.ac.uk The methyl group at the 3-position can be in either an axial or equatorial position, leading to two different chair conformers (cis and trans isomers relative to the benzoyl group's orientation).

Computational methods can be used to determine the relative thermodynamic stabilities of these conformers by calculating their energies and other thermodynamic properties like enthalpy and Gibbs free energy. nih.gov Conformational analysis involves optimizing the geometry of each possible conformer and comparing their final electronic energies. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. Such studies on 3-methylpiperidine (B147322) have shown that the conformer with the equatorial methyl group is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. whiterose.ac.uk

Table 4: Hypothetical Relative Energies of Conformers This table illustrates the kind of data generated from a conformational analysis, showing the relative stability of different hypothetical conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Chair - Equatorial Methyl | 0.00 | Most stable conformer |

| Chair - Axial Methyl | +1.85 | Less stable due to 1,3-diaxial strain |

| Twist-Boat | +5.50 | Transition state or higher energy conformer |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. alliedacademies.org

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and docked into the active site of a specific protein target. The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then scoring these poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

The results of a docking simulation provide insights into the binding mode, the strength of the interaction (docking score), and the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. alliedacademies.org For example, the carbonyl oxygen of the benzoyl group could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic or pi-pi interactions with complementary residues in the protein's active site. nih.gov Such studies on similar piperidine-containing molecules have successfully predicted their binding to targets like proteases and kinases. alliedacademies.orgnih.gov

Table 5: Illustrative Molecular Docking Results with a Hypothetical Protein Target (e.g., a Kinase) This table presents a hypothetical summary of a molecular docking study for this compound.

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | LEU 83, VAL 91, ALA 105, LYS 107, PHE 150 |

| Types of Interactions | Hydrogen bond with LYS 107 (via C=O) |

| Hydrophobic interactions with LEU 83, VAL 91, ALA 105 | |

| Pi-Pi stacking with PHE 150 |

In Silico Prediction of Potential Biological Targets for Piperidine Derivatives

The initial step in elucidating the pharmacological potential of a compound like this compound involves identifying its most probable macromolecular targets. In silico target prediction methods are instrumental in this process, offering a rapid and cost-effective way to generate hypotheses for further experimental validation. clinmedkaz.org These computational tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins. swisstargetprediction.ch

Web-based platforms such as SwissTargetPrediction are widely used for this purpose. expasy.orgresearchgate.net They predict protein targets by comparing the query molecule against a vast database of known bioactive ligands using a combination of 2D and 3D similarity measures. swisstargetprediction.chnih.gov For a novel piperidine derivative, this reverse screening approach can produce a ranked list of potential targets, including enzymes, receptors, ion channels, and transporters. clinmedkaz.orgcyberleninka.ru

Studies on various piperidine derivatives have shown that these compounds have the potential to interact with a wide array of biological targets, suggesting applicability in diverse medical fields. clinmedkaz.org Predicted activities often include roles in treating cancer and central nervous system (CNS) diseases. cyberleninka.ru The output from a tool like SwissTargetPrediction typically presents a list of the most probable target classes, helping to guide subsequent in vitro and in vivo research. clinmedkaz.org

Table 1: Illustrative Example of Predicted Target Classes for a Piperidine Derivative using In Silico Methods Note: This table is a hypothetical representation based on typical outputs for piperidine derivatives and does not represent actual predicted data for this compound.

| Target Class | Probability | Known Associated Functions |

| G Protein-Coupled Receptors | High | Neurotransmission, inflammation, metabolism |

| Kinases | Moderate | Cell signaling, proliferation, apoptosis |

| Voltage-gated Ion Channels | Moderate | Neuronal excitability, cardiac function |

| Nuclear Receptors | Low | Gene expression, metabolic regulation |

| Proteases | Low | Protein turnover, signaling cascades |

Computational Approaches to Structure-Activity Relationship (SAR)

Computational chemistry provides powerful tools to decipher the structure-activity relationship (SAR) of a series of compounds, identifying the molecular features that are critical for biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach, aiming to build statistical models that correlate variations in chemical structure with changes in biological effect. nih.govresearchgate.net

For piperidine derivatives, QSAR studies can elucidate how different substituents on the piperidine and benzoyl rings influence target affinity and efficacy. These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Common descriptors include those related to hydrophobicity (e.g., LogP), electronics (e.g., partial charges), and sterics (e.g., molecular volume). researchgate.net

Different QSAR methodologies can be employed:

2D-QSAR: This classical approach uses descriptors calculated from the 2D representation of the molecules. researchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D aligned structures to generate steric and electrostatic field-based descriptors, providing a more detailed view of the required spatial arrangement for activity. nih.gov

Hologram QSAR (HQSAR): This technique uses molecular holograms, which are 2D fingerprints that encode information about molecular fragments, to build predictive models without the need for 3D alignment. nih.gov

A QSAR model for a series of N-benzoylpiperidine analogues could reveal, for example, that electron-withdrawing groups on the benzoyl ring enhance activity, while bulky substituents on the piperidine ring are detrimental. Such insights are invaluable for designing new, more potent compounds. nih.gov

Table 2: Hypothetical QSAR Data for a Series of N-Benzoylpiperidine Analogs Note: This table is for illustrative purposes to demonstrate the principles of a QSAR study.

| Compound | Substituent (R) | LogP | Electronic Parameter (σ) | Biological Activity (IC₅₀, nM) |

| Analog 1 | -H | 2.5 | 0.00 | 150 |

| Analog 2 | -Cl | 3.2 | 0.23 | 75 |

| Analog 3 | -CH₃ | 3.0 | -0.17 | 200 |

| Analog 4 | -NO₂ | 2.3 | 0.78 | 25 |

Conformational Dynamics and Energetic Landscapes via Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For this compound, computational methods can be used to explore its conformational dynamics and the energetic landscape it inhabits. rsc.org

The six-membered piperidine ring is not planar and typically adopts a low-energy "chair" conformation. However, other higher-energy conformations like "boat" and "twist-boat" forms are also possible and can be relevant for receptor binding. nih.govacs.org The presence of the N-benzoyl group introduces specific conformational constraints. Due to the partial double-bond character of the amide C–N bond, rotation around this bond is restricted, influencing the orientation of the benzoyl group relative to the piperidine ring. nih.gov

Computational techniques used to study these dynamics include:

Molecular Mechanics (MM) and Quantum Mechanics (QM): These methods, particularly Density Functional Theory (DFT), are used to perform conformational searches and calculate the relative energies of different stable conformers. researchgate.netresearchgate.net For example, calculations can determine the energy difference between conformers where the 3-methyl group is in an axial versus an equatorial position on the piperidine chair.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility in a simulated environment (e.g., in water). nih.gov This can reveal the preferred conformations and the energy barriers for transitioning between them. rsc.org

Studies on related N-acylpiperidines have shown that the interplay between substituents and the N-acyl group dictates the conformational preferences. nih.govacs.org For instance, steric interactions can favor specific chair conformations or even stabilize a twist-boat conformation upon binding to a protein. acs.org Understanding the accessible conformations and their relative energies is crucial for predicting how this compound might orient itself within a protein's binding site.

Table 3: Example of Calculated Relative Energies for Piperidine Conformers Note: This table provides representative energy values for conformational states of substituted N-acylpiperidines based on published computational studies.

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair (equatorial substituent) | 0.0 (Reference) | Generally the most stable ground state |

| Chair (axial substituent) | 0.5 - 2.5 | Higher energy due to 1,3-diaxial interactions |

| Twist-Boat | 1.5 - 5.0 | Less stable than the chair; may be adopted during binding |

Chemical Reactivity and Derivatization Strategies for 3 Methyl 1 3 Methylbenzoyl Piperidine

Investigation of Chemical Transformations on the Piperidine (B6355638) Ring System

The 3-methylpiperidine (B147322) ring is a versatile scaffold amenable to a variety of chemical transformations. The reactivity is influenced by the N-benzoyl group, which modulates the nucleophilicity of the nitrogen atom and can direct certain reactions. Key transformations focus on modifying the ring's substitution pattern and stereochemistry.

One of the primary methods for synthesizing substituted piperidines involves the hydrogenation of a corresponding pyridine (B92270) precursor. whiterose.ac.uknih.gov This approach allows for the introduction of substituents prior to forming the saturated ring. For the synthesis of the 3-methylpiperidine core, the reduction of 3-methylpyridine (B133936) (β-picoline) is a common route. The conditions for this hydrogenation can influence the stereochemical outcome, particularly when other substituents are present.

Post-synthesis modification of the piperidine ring offers further avenues for derivatization. A powerful technique is α-lithiation, which involves deprotonation at a carbon atom adjacent to the nitrogen. whiterose.ac.uk The N-benzoyl group can facilitate this by stabilizing the resulting carbanion. Subsequent reaction with an electrophile allows for the introduction of new functional groups at the C2 and C6 positions of the piperidine ring. The regioselectivity of this reaction can be controlled by the substitution pattern and reaction conditions. For N-Boc-3-methylpiperidine, a related compound, equatorial lithiation followed by trapping with an electrophile has been shown to produce trans-substituted products. whiterose.ac.uk

Another potential transformation is ring-opening, although this is generally less common for simple piperidines unless activated by specific functional groups. More relevant are reactions that modify the existing methyl substituent or introduce new substituents through C-H activation, a field of growing importance in organic synthesis. nih.gov

The table below summarizes potential transformations on the piperidine ring, extrapolated from studies on related N-acylpiperidines.

| Transformation | Reagents/Conditions | Expected Outcome on 3-Methyl-1-(3-methylbenzoyl)piperidine |

| α-Lithiation/Alkylation | s-BuLi/TMEDA, then R-X | Introduction of an alkyl group (R) at the C2 or C6 position. |

| Hydrogenation of Precursor | H₂, PtO₂ or other catalysts | Formation of the cis-3-methylpiperidine ring from a 3-methylpyridine precursor. whiterose.ac.uk |

| Epimerization | Base (e.g., NaOEt) | Conversion between cis and trans diastereomers, driven by thermodynamic stability. whiterose.ac.uk |

| Reductive Ring Opening | Strong reducing agents | Cleavage of a C-N bond, typically under harsh conditions. |

Functionalization of the Benzoyl Moiety and Methyl Substituents

The benzoyl moiety and its methyl substituent offer distinct handles for chemical modification, independent of the piperidine ring. The reactivity of the benzoyl group is characteristic of an aromatic ketone and an amide.

The amide bond itself is robust but can be cleaved under hydrolytic conditions (acidic or basic) to yield 3-methylpiperidine and 3-methylbenzoic acid. This deprotection strategy is fundamental if further modifications are planned at the piperidine nitrogen. nih.gov More sophisticated methods for amide bond cleavage that avoid harsh conditions are also available. For instance, zinc-catalyzed transamidation can be used to swap the benzoyl group for another acyl group or to form esters via C-N bond cleavage. rsc.org

The aromatic ring of the benzoyl group is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The existing methyl group and the carbonyl group direct incoming electrophiles. The methyl group is an ortho-, para-director, while the carbonyl group is a meta-director. Their combined influence will determine the regioselectivity of substitution on the benzoyl ring.

The methyl group on the benzoyl ring can also be functionalized. Radical halogenation, for example, using N-bromosuccinimide (NBS), could introduce a bromine atom, creating a benzylic bromide that is a versatile intermediate for further nucleophilic substitution.

The table below details potential functionalization strategies for the benzoyl moiety.

| Moiety | Reaction Type | Reagents/Conditions | Expected Product |

| Amide Bond | Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Methylpiperidine and 3-Methylbenzoic acid |

| Amide Bond | Transamidation | R-NH₂, Zn(OTf)₂ | N-Acyl-3-methylpiperidine (new acyl group) rsc.org |

| Aromatic Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Brominated aromatic ring |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitrated aromatic ring |

| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), light | 1-(3-(Bromomethyl)benzoyl)-3-methylpiperidine |

Synthesis of Analogues and Homologues to Explore Chemical Space

The synthesis of analogues and homologues of this compound is essential for exploring the surrounding chemical space and for structure-activity relationship (SAR) studies in drug discovery. ajchem-a.com Synthetic strategies typically involve the coupling of a substituted piperidine with a substituted benzoic acid derivative. mdpi.comnih.gov

A common and straightforward method is the reaction between a piperidine derivative and an acyl chloride. mdpi.com For example, 3-methylpiperidine can be reacted with a variety of substituted benzoyl chlorides to generate a library of analogues with different functional groups on the benzoyl ring. This allows for systematic variation of electronic and steric properties.

Alternatively, peptide coupling reagents can be used to form the amide bond directly from the corresponding carboxylic acid and amine. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are effective for this transformation. nih.gov This method is often milder and tolerates a wider range of functional groups compared to the acyl chloride route.

Homologues can be synthesized by using piperidine derivatives with different alkyl chain lengths or positions (e.g., 2-methylpiperidine, 4-methylpiperidine) or by using homologated benzoic acids (e.g., 3-ethylbenzoic acid, (3-methylphenyl)acetic acid). The synthesis of various N-substituted piperidines is well-documented, providing a toolkit for creating a diverse range of related structures. nih.govnih.gov

The following table outlines synthetic routes to produce analogues of the target compound.

| Piperidine Reactant | Benzoyl Reactant | Coupling Method | Analogue Type |

| 3-Methylpiperidine | 4-Chlorobenzoyl chloride | Schotten-Baumann reaction | Benzoyl ring substitution nih.gov |

| 4-Methylpiperidine | 3-Methylbenzoic acid | EDC, DMAP | Piperidine ring isomerization nih.gov |

| 3-Ethylpiperidine | 3-Methylbenzoyl chloride | Amine acylation | Piperidine ring homologation |

| 3-Methylpiperidine | 3-Trifluoromethylbenzoic acid | Peptide coupling | Benzoyl ring substitution nih.gov |

Future Research Directions for 3 Methyl 1 3 Methylbenzoyl Piperidine Research

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of 3-Methyl-1-(3-methylbenzoyl)piperidine is a fundamental prerequisite for its comprehensive study. Future research should focus on developing novel synthetic methodologies that offer advantages in terms of yield, purity, and stereocontrol.

One promising avenue is the exploration of diastereoselective multicomponent reactions . These reactions, which form a product from three or more starting materials in a single step, can offer a rapid and efficient route to complex molecules like the target compound. hse.ru A potential strategy could involve a domino Michael-Mannich-cyclization cascade, which has been successfully employed for the synthesis of other substituted piperidines. hse.ru

Another area for development is the refinement of hydrogenation techniques for substituted pyridines . While the hydrogenation of pyridines is a known method to produce piperidines, achieving high diastereoselectivity in the presence of multiple substituents can be challenging. nih.gov Future work could investigate the use of novel catalysts and chiral auxiliaries to control the stereochemistry of the methyl group on the piperidine (B6355638) ring during the reduction process.

Furthermore, lithiation and subsequent trapping methodologies present a powerful tool for the diastereoselective synthesis of trans-substituted piperidines. nih.gov By employing a directed metalation approach on a suitable N-protected 3-methylpiperidine (B147322) precursor, followed by quenching with 3-methylbenzoyl chloride, it may be possible to achieve high levels of stereocontrol.

| Potential Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Diastereoselective Multicomponent Reactions | High efficiency, atom economy, rapid assembly of complexity. | Domino reactions, cascade cyclizations. |

| Advanced Pyridine (B92270) Hydrogenation | Direct route to the piperidine core. | Homogeneous and heterogeneous catalysis, chiral auxiliaries. |

| Directed Lithiation and Trapping | High stereoselectivity for specific isomers. | Organolithium chemistry, electrophilic trapping. |

Advanced Computational Studies for Property Prediction

Computational chemistry offers a powerful and cost-effective means to predict the physicochemical and biological properties of this compound, thereby guiding experimental efforts.

Density Functional Theory (DFT) can be employed to perform in-depth analyses of the molecule's electronic structure, molecular orbitals, and reactivity. mdpi.comresearchgate.net DFT calculations can predict key molecular descriptors such as HOMO-LUMO energy gaps, atomic charge distributions, and molecular electrostatic potential maps, which are crucial for understanding its stability and potential interaction sites. mdpi.com This theoretical framework can also be instrumental in elucidating reaction mechanisms for its synthesis and predicting its spectroscopic signatures. researchgate.net

Machine learning models, trained on large datasets of chemical structures and their properties, can be utilized to predict a range of physicochemical properties, including solubility, lipophilicity, and potential for bioaccumulation. aalto.fi Hybrid DFT-machine learning approaches are emerging as a powerful tool for the rapid and accurate screening of molecular properties. aalto.fi

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data, reaction mechanisms. | Guiding synthesis, understanding molecular stability. mdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on structural features. | Prioritizing analogues for synthesis and testing. tandfonline.com |

| Molecular Docking | Binding affinity and mode to biological targets. | Identifying potential protein targets. alliedacademies.org |

| Machine Learning Models | Physicochemical properties (solubility, lipophilicity). | Early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. aalto.fi |

Expansion of Structure-Activity Relationship Investigations

A systematic exploration of the structure-activity relationship (SAR) of this compound is essential to identify analogues with potentially enhanced biological activities. The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry, often serving as a key component in the design of bioactive compounds. nih.gov

Future SAR studies should involve the synthesis and biological evaluation of a library of analogues. This could include:

Modification of the 3-methylbenzoyl group: The position and nature of the methyl group on the benzoyl ring can be varied. Introducing other substituents such as halogens, alkoxy, or nitro groups could significantly impact activity.

Alterations to the 3-methylpiperidine ring: The position of the methyl group on the piperidine ring could be shifted to the 2- or 4-position to investigate the impact on conformational preference and biological activity. The synthesis of both cis and trans isomers will also be crucial.

Quantitative Structure-Activity Relationship (QSAR) modeling can be a valuable tool in this process. By developing mathematical models that correlate the structural features of the synthesized analogues with their biological activities, it is possible to predict the activity of yet-unsynthesized compounds and guide the design of more potent molecules. tandfonline.comnih.gov Both 2D and 3D-QSAR models can be generated to provide insights into the key structural requirements for activity. nih.gov

| Analogue Series | Rationale for Synthesis | Potential Impact on Activity |

| Varied Benzoyl Substituents | Explore electronic and steric effects on target binding. | Modulation of potency and selectivity. |

| Isomers of Methylpiperidine | Investigate the influence of stereochemistry and substitution pattern. | Altered conformational preferences and target interactions. |

| Introduction of Polar Groups | Enhance solubility and potential for new target interactions. | Improved pharmacokinetic properties. |

By pursuing these future research directions, the scientific community can systematically unravel the chemical and biological properties of this compound and its derivatives, potentially leading to the discovery of novel compounds with valuable applications.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3-methyl-1-(3-methylbenzoyl)piperidine derivatives?

Methodological Answer:

- Solvent and Reaction Condition Screening : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency, as demonstrated in benzoylpiperidine syntheses with yields ranging from 8% to 78% depending on substituents .

- Catalyst Optimization : Employ coupling agents like HATU or EDCI for amide bond formation, as seen in similar piperidine derivatives .

- Purity Validation : Confirm product purity via HPLC (e.g., 97–99% peak area at 254 nm) and elemental analysis (e.g., C, H, N deviations <0.5%) .

Example Synthesis Data :

| Derivative | Yield (%) | HPLC Retention Time (min) | Elemental Analysis (C/H/N) |

|---|---|---|---|

| Compound A | 78 | 11.351 | Calc: 72.85/6.11/11.33; Found: 72.95/6.44/11.20 |

Q. How can researchers confirm the structural identity and purity of this compound analogs?

Methodological Answer:

- NMR Analysis : Use - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 165–170 ppm) .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H] peaks within 0.001 Da accuracy) .

- Chromatographic Methods : Employ reverse-phase HPLC with UV detection (254 nm) to assess purity and retention time reproducibility .

Q. What are the key considerations for designing stable derivatives of this compound?

Methodological Answer:

- Steric and Electronic Effects : Introduce electron-withdrawing groups (e.g., fluoro, nitro) to enhance metabolic stability, as seen in fluorinated benzylpiperidines .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive amines during synthesis .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced biological activity?

Methodological Answer:

- Descriptor Selection : Calculate topological polar surface area (TPSA), logP, and H-bond donor/acceptor counts using tools like ADMET Predictor™ .

- Activity Prediction : Corrogate pIC values with substituent electronegativity (e.g., trifluoromethyl groups improving target binding in piperidine derivatives) .

- Validation : Cross-validate models with experimental IC data from enzyme inhibition assays .

Q. What methodologies are effective for resolving contradictions in synthetic yield or purity data for this compound class?

Methodological Answer:

- Reproducibility Checks : Replicate reactions under inert atmospheres (e.g., N) to minimize oxidation side-products .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or dimerization products) .

- Parameter Adjustment : Optimize stoichiometric ratios (e.g., 1.2 equivalents of acylating agents) to improve yields .

Q. How can in silico pharmacokinetic profiling improve the drug-likeness of this compound analogs?

Methodological Answer:

- ADMET Prediction : Simulate blood-brain barrier penetration (BBB Score >0.3) and CYP450 inhibition risks using software like Schrödinger’s QikProp .

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to improve aqueous solubility (>50 μM) .

Q. What strategies are recommended for elucidating the receptor-binding mechanisms of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with muscarinic receptors (e.g., hydrogen bonding with Asp113) .

- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding affinity (K) and association/dissociation rates .

Q. How can structure-activity relationship (SAR) studies address inconsistent biological activity across derivatives?

Methodological Answer:

- Substituent Scanning : Systematically vary substituents (e.g., methoxy vs. fluoro at the benzoyl position) and compare IC trends .

- Conformational Analysis : Use X-ray crystallography or NOESY NMR to assess bioactive conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.